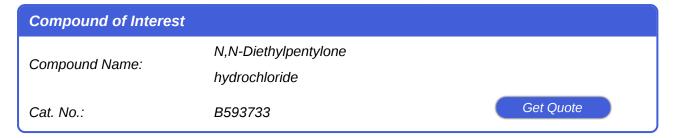


# The Pharmacological Profile of N,NDiethylpentylone Hydrochloride: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**N,N-Diethylpentylone hydrochloride**, also known as Dipentylone, is a synthetic cathinone that has emerged as a novel psychoactive substance. Structurally related to other cathinones, it primarily functions as a monoamine transporter inhibitor, with a notable affinity for the dopamine transporter (DAT), norepinephrine transporter (NET), and to a lesser extent, the serotonin transporter (SERT). This technical guide provides a comprehensive overview of the pharmacological profile of **N,N-Diethylpentylone hydrochloride**, including its chemical properties, in vitro and in vivo pharmacology, metabolic pathways, and analytical methods for its detection. The information is intended to serve as a resource for researchers, scientists, and drug development professionals investigating the therapeutic potential or toxicological implications of this compound and related molecules.

# **Chemical and Physical Properties**

N,N-Diethylpentylone is a substituted cathinone characterized by a  $\beta$ -keto moiety, a phenyl ring substituted with a methylenedioxy group, and a diethylamino group attached to the alphacarbon. The hydrochloride salt is the common form in which this compound is encountered.[1] [2]



Property	Value
IUPAC Name	1-(1,3-benzodioxol-5-yl)-2-(diethylamino)pentan- 1-one hydrochloride
Synonyms	Dipentylone HCI, bk-DMBDP HCI
CAS Number	17763-13-2 (hydrochloride)
Molecular Formula	C14H19NO3 · HCl
Molecular Weight	285.8 g/mol
Appearance	Neat solid

# In Vitro Pharmacology: Monoamine Transporter Interactions

The primary mechanism of action of N,N-Diethylpentylone is the inhibition of monoamine transporters, leading to an increase in the extracellular concentrations of dopamine, norepinephrine, and serotonin.

### **Receptor Binding Affinities**

Radioligand binding assays have been utilized to determine the affinity (Ki) of N,N-Diethylpentylone for the human dopamine (hDAT), norepinephrine (hNET), and serotonin (hSERT) transporters.

Table 1: Monoamine Transporter Binding Affinities (Ki) of N,N-Diethylpentylone and Comparative Compounds



Compound	hDAT Ki (μM)	hNET Ki (μM)	hSERT Ki (μM)	Reference
N,N- Diethylpentylone	0.354 ± 0.073	2.00 ± 0.34	2.27 ± 0.30	WHO (2023)
Cocaine	~0.2-0.6	~0.3-0.8	~0.03-0.3	N/A
Methamphetamin e	~0.4-1.5	~0.2-1.0	>10	N/A
MDMA	~1.0-10	~0.5-2.0	~0.2-1.0	N/A

Note: Comparative values for Cocaine, Methamphetamine, and MDMA are approximate ranges from various literature sources and are provided for general comparison.

### **Monoamine Uptake Inhibition**

The functional potency of N,N-Diethylpentylone as a monoamine transporter inhibitor is determined by its half-maximal inhibitory concentration (IC50) in neurotransmitter uptake assays.

Table 2: Monoamine Transporter Uptake Inhibition (IC50) of N,N-Diethylpentylone and Comparative Compounds

Compound	hDAT IC50 (μM)	hNET IC50 (μM)	hSERT IC50 (μM)	Reference
N,N- Diethylpentylone	0.233 ± 0.066	0.212 ± 0.068	2.57 ± 0.55	WHO (2023)
Pentylone	0.110	0.180	1.000	[3]
Methylone	0.210	0.260	0.210	[3]
Mephedrone	0.130	0.040	0.240	[3]
α-PVP	0.022	0.010	>10	[3]

## In Vivo Pharmacology



#### **Locomotor Activity**

In animal models, N,N-Diethylpentylone has been shown to produce psychostimulant effects, such as increased locomotor activity. In mice, intraperitoneal administration of N,N-Diethylpentylone resulted in a dose-dependent increase in horizontal activity.

Table 3: In Vivo Locomotor Activity of N,N-Diethylpentylone in Mice

Parameter	Value	Reference
ED50 (horizontal activity)	6.4 mg/kg	[4]
Peak Effect (counts/10 min)	6539 at 14.2 mg/kg	[4]

The stimulant effects of N,N-Diethylpentylone were observed to begin within 10 minutes of injection and lasted for approximately 80 to 220 minutes at doses ranging from 5 to 25 mg/kg. [4]

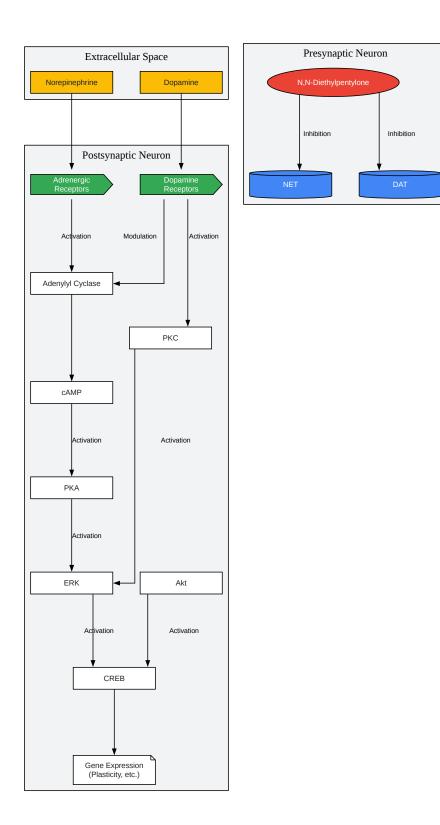
#### **Metabolism and Pharmacokinetics**

Limited pharmacokinetic data is available for N,N-Diethylpentylone. However, studies have consistently identified pentylone as a major metabolite, suggesting that N-dealkylation is a primary metabolic pathway.[2][4][5][6][7] In post-mortem cases, pentylone is often detected at lower concentrations than the parent compound.[4] A recent study identified seven different metabolites in patient urine samples, with the major metabolic pathways proposed to be the opening of the 5-membered ring and reduction of the carboxide group.[5]

# **Signaling Pathways (Hypothetical)**

Direct experimental evidence elucidating the specific intracellular signaling cascades activated by N,N-Diethylpentylone is currently lacking. However, based on its primary mechanism as a potent inhibitor of the dopamine and norepinephrine transporters, a putative signaling pathway can be proposed. Inhibition of DAT and NET leads to an accumulation of extracellular dopamine and norepinephrine, respectively. This enhanced neurotransmitter concentration results in prolonged activation of postsynaptic dopamine and adrenergic receptors, which can trigger a cascade of downstream signaling events.





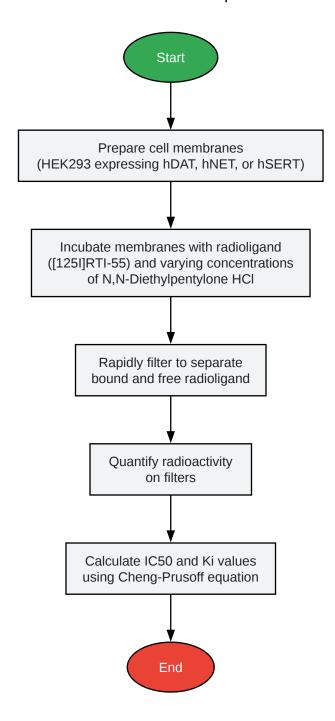
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Caption: Putative signaling pathway of N,N-Diethylpentylone Hydrochloride.



# **Experimental Protocols**Radioligand Binding Assay for Monoamine Transporters

This protocol outlines a general method for determining the binding affinity (Ki) of **N,N- Diethylpentylone hydrochloride** for monoamine transporters.



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Caption: Workflow for Radioligand Binding Assay.

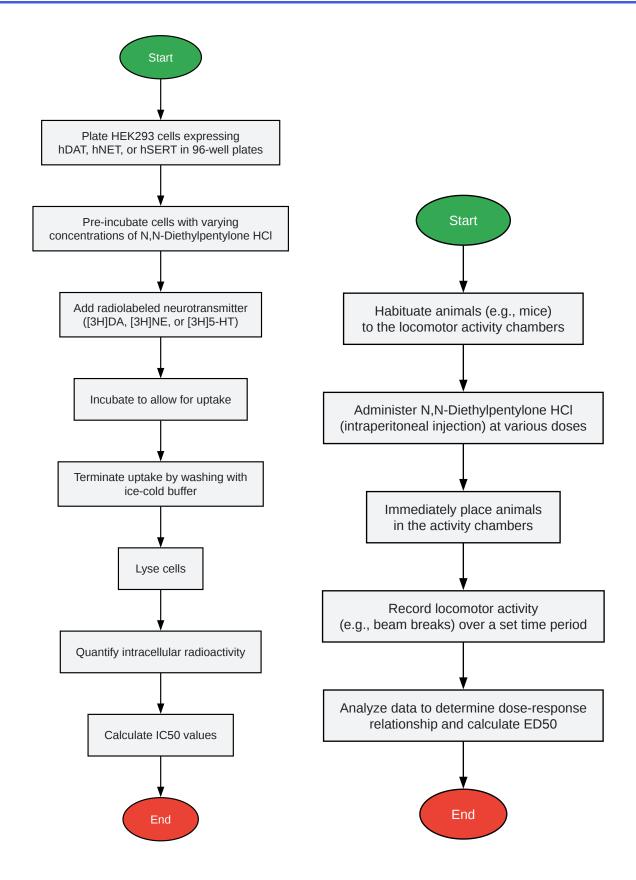
#### **Detailed Steps:**

- Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK) 293 cells stably
  expressing the human dopamine (hDAT), serotonin (hSERT), or norepinephrine (hNET)
  transporter are cultured to confluence. The cells are then harvested, and a crude membrane
  preparation is obtained through homogenization and centrifugation.
- Incubation: The cell membranes are incubated with a specific radioligand (e.g., [125]]RTI-55 for DAT and NET) and varying concentrations of **N,N-Diethylpentylone hydrochloride**.
- Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.
- Quantification: The radioactivity retained on the filters, which is proportional to the amount of radioligand bound to the transporters, is then quantified using a scintillation counter.
- Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

#### **Monoamine Uptake Inhibition Assay**

This protocol describes a general method to measure the functional inhibition of monoamine transporters by **N,N-Diethylpentylone hydrochloride**.





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